molecular formula C13H18N2O2 B13296929 3-Amino-1-morpholino-3-phenylpropan-1-one

3-Amino-1-morpholino-3-phenylpropan-1-one

Cat. No.: B13296929
M. Wt: 234.29 g/mol
InChI Key: WSVVRZHJASQPOA-UHFFFAOYSA-N
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Description

3-Amino-1-morpholino-3-phenylpropan-1-one (CAS 725272-84-4) is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . This compound features a 95% purity grade, making it a high-quality reagent for research and development applications . Its structure incorporates both a phenyl ring and a morpholino group, connected by a propanone chain with an amino functional group, rendering it a valuable synthon and building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key intermediate in the exploration of novel pharmacologically active molecules. Patents suggest that structurally related 1-phenylpropanone compounds demonstrate significant research interest due to their anti-tumor properties, showing activity against models of breast cancer, chronic lymphocytic leukemia, and neuroblastoma . The compound must be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-amino-1-morpholin-4-yl-3-phenylpropan-1-one

InChI

InChI=1S/C13H18N2O2/c14-12(11-4-2-1-3-5-11)10-13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2

InChI Key

WSVVRZHJASQPOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

Contextualization of β Amino Ketone Derivatives in Organic Synthesis and Chemical Biology Research

β-Amino ketones and their derivatives are a cornerstone of modern organic chemistry and chemical biology, valued for their versatile reactivity and presence in a multitude of biologically active molecules. researchgate.netnih.gov This class of compounds serves as a critical synthetic intermediate, providing a gateway to more complex molecular structures such as β-amino alcohols, β-lactams, peptides, and various nitrogen-containing heterocycles. nih.govresearchgate.net

The significance of the β-amino ketone scaffold is underscored by its incorporation into numerous pharmaceutical agents. rsc.org Notable examples include:

Tolperisone , which functions as a muscle relaxant. researchgate.netresearchgate.net

Oxyfedrine , utilized in the treatment of coronary heart disease. researchgate.netresearchgate.net

Sitagliptin , an antidiabetic drug that inhibits the DPP-4 enzyme. researchgate.netrsc.org

Proroxan , which acts as a nonselective α-adreno-blocker. researchgate.net

The widespread utility of β-amino ketones has driven the development of numerous synthetic methodologies for their preparation. The most prominent of these is the Mannich reaction , a three-component condensation involving a ketone, an aldehyde, and a primary or secondary amine. wikipedia.orgderpharmachemica.com This reaction forms a carbon-carbon bond and introduces a nitrogen-containing functional group in a single, atom-economical step. derpharmachemica.com The mechanism proceeds through the formation of an iminium ion, which is then attacked by the enol form of the ketone. wikipedia.org Modern variations of the Mannich reaction employ a wide range of catalysts, including Lewis acids and organocatalysts, to achieve high yields and stereoselectivity. rsc.orgorganic-chemistry.org

An alternative and equally important route is the aza-Michael addition (or conjugate addition) of an amine to an α,β-unsaturated ketone. rsc.orgorganic-chemistry.org This method is often favored for its operational simplicity and can be performed under various conditions, including solvent-free systems, sometimes in the absence of any catalyst. organic-chemistry.orgrsc.org These synthetic strategies provide chemists with a robust toolkit for accessing a diverse library of β-amino ketone derivatives for further chemical and biological exploration. mdpi.com

Significance of the 3 Amino 1 Morpholino 3 Phenylpropan 1 One Scaffold for Synthetic Methodologies and Chemical Exploration

Multicomponent Reaction (MCR) Strategies for the Synthesis of this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular complexity.

Groebke-Blackburn-Bienaymé Reactions (GBBRs) Utilizing α-Isocyanoacetamides

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR that efficiently produces fused 3-aminoimidazoles from an aldehyde, an isocyanide, and an amidine. nih.govresearchgate.netbeilstein-journals.org While traditionally used for heterocyclic synthesis, the principles of isocyanide-based MCRs can be adapted to generate acyclic structures. The use of α-isocyanoacetamides as the isocyanide component in a GBBR-type condensation could theoretically lead to the formation of β-amino amide scaffolds. In such a hypothetical pathway, the α-isocyanoacetamide would react with an imine formed from benzaldehyde (B42025) and a suitable amine, followed by an intramolecular cyclization or rearrangement to yield a precursor to the desired this compound core. The reaction scope for the GBBR has been shown to be broad, tolerating a variety of aldehydes and isocyanides. organic-chemistry.org

AldehydeIsocyanideAmidineCatalystProduct ScopeReference
Benzaldehydetert-Butyl isocyanide2-AminopyridineSc(OTf)₃Imidazo[1,2-a]pyridines researchgate.net
VariousVariousAminopyrazineBF₃·MeCN3-Aminoimidazo[1,2-a]pyrazines organic-chemistry.org
Glycal aldehydesAlkyl/Aryl isocyanidesSubstituted amidinesNone (HFIP solvent)Glycosylated imidazo[1,2-a]pyridines nih.gov

This table showcases the general versatility of the GBBR with various components, suggesting the potential for incorporating α-isocyanoacetamides to generate novel scaffolds.

Ugi-Type Multi-Component Processes Incorporating Propanone Isocyanide Precursors

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, typically combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govmdpi.com The use of ketones, including cyclic and acyclic variants, as the carbonyl input has been explored, leading to α,α-disubstituted amino acid amide derivatives. nih.gov While "propanone isocyanide" itself is not a standard reagent, bifunctional precursors that can generate an isocyanide functionality alongside a ketone or latent ketone could be envisioned. For instance, a protected keto-isocyanide could participate in a Ugi reaction with benzaldehyde, morpholine, and a carboxylic acid. Subsequent deprotection and intramolecular rearrangement could potentially yield the target β-amino ketone framework. The Ugi reaction is known for its high convergence and ability to generate peptide-like structures in a single step. nih.gov

Carbonyl ComponentAmineCarboxylic AcidIsocyanideProduct TypeReference
KetonesTryptamineCrotonic acidtert-Butylisocyanideα,α-Disubstituted amino acid amides nih.gov
Aldehydesα-Amino acids(internal)Various isocyanides1,1′-Iminodicarboxylic acid derivatives mdpi.com
AldehydesAnilinesCarboxylic acidsYnamidesβ-Amino amides nih.gov

This table illustrates the diversity of inputs and outputs in Ugi-type reactions, highlighting the potential for designing novel precursors to access β-amino amide structures.

Development of One-Pot Synthesis Techniques for the this compound Core

One-pot syntheses that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and sustainability. The synthesis of β-amino ketones and amides is amenable to such strategies. A notable example is a three-component one-pot reaction of phenylacetylene, aldehydes, and amides in the presence of AlCl₃ to form β-amide ketones. researchgate.net This method provides a direct route to the core structure of interest. Another approach involves the one-pot multicomponent synthesis of β-amino amides from aldehydes, anilines, carboxylic acids, and ynamides. nih.gov Adapting these methods by using morpholine as the amine source and benzaldehyde as the aldehyde component would be a direct pathway to the target compound and its analogues.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentsProductReference
PhenylacetyleneAldehydesAmidesAlCl₃, TFA, Acetic acidβ-Amide ketones researchgate.net
AldehydesAnilinesCarboxylic acids(Ynamide)β-Amino amides nih.gov
Aromatic aldehydeEnolizable ketoneNitrileCyanuric chloride, Acetyl chlorideβ-Acetamido ketone organic-chemistry.org

This table summarizes various one-pot methodologies for the synthesis of β-amino and β-amido ketones, demonstrating direct pathways to the target core structure.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful means to achieve high efficiency, selectivity, and sustainability in chemical synthesis. Both metal-free and metal-catalyzed approaches have been developed for the construction of β-amino carbonyl compounds.

Metal-Free Reductive Amination Protocols

Metal-free reductive amination provides a green alternative to traditional metal-catalyzed methods. A plausible route to this compound involves the synthesis of an aminochalcone precursor, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, followed by a reduction of the carbon-carbon double bond. Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone. nih.gov The subsequent reduction of the enone system can be achieved using various metal-free methods, such as transfer hydrogenation. While direct reductive amination of a chalcone (B49325) with morpholine is challenging, a stepwise approach involving Michael addition of morpholine to a chalcone followed by reduction of the resulting enamine or iminium intermediate is a viable strategy.

SubstrateAmineReducing AgentConditionsProductReference
α-Keto ketimines-Hantzsch esterBrønsted acid catalystα-Amino ketones nih.gov
DiketonesAminesHantzsch esterBrønsted acid catalystα-Amino ketones nih.gov
Chalcones--(Hypothetical reduction)β-Amino ketones nih.gov

This table highlights metal-free reductive approaches to amino ketones, suggesting a potential pathway for the reduction of chalcone-type precursors.

Application of Lewis Acid and Brønsted Acid Catalysts in Reaction Pathways

Both Lewis and Brønsted acids are effective catalysts for the synthesis of β-amino ketones, often through Mannich-type reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. Lewis acids, such as AlCl₃, can catalyze the three-component reaction of aldehydes, alkynes, and amides to yield β-amide ketones. researchgate.net Similarly, Brønsted acids like ammonium (B1175870) chloride and glycine (B1666218) hydrochloride have been shown to catalyze the synthesis of β-enaminoketones from β-dicarbonyl compounds and amines. researchgate.net These enaminones can then be reduced to the corresponding saturated β-amino ketones. The use of chiral Brønsted acids can also lead to highly enantioselective Mannich reactions, providing access to optically active β-amino acids and their derivatives. organic-chemistry.org The combination of a Lewis acid and a Brønsted acid can also be employed to promote cascade reactions.

Reaction TypeCarbonyl SourceAmine SourceCatalyst TypeProductReference
Mannich-typeCyclohexanoneN-benzylideneanilineMontmorillonite K10 (Lewis/Brønsted sites)β-Amino ketone researchgate.net
Mannich-typeAldehydes/KetonesIminesMg(II)-BINOLate (Lewis acid-Brønsted base)β-Amino esters organic-chemistry.org
Additionβ-DiketonesAminesNH₄Cl (Brønsted acid)β-Enaminoketones researchgate.net

This table demonstrates the utility of Lewis and Brønsted acid catalysts in the synthesis of β-amino ketones and their precursors through various reaction pathways.

Mechanochemical and Microwave-Assisted Synthetic Enhancements

Modern synthetic chemistry increasingly employs energy-efficient and rapid techniques like microwave irradiation to improve reaction outcomes. Microwave-assisted organic synthesis (MAOS) has been particularly effective for producing β-amino ketones, often through the Mannich reaction. acgpubs.orgrasayanjournal.co.inthieme-connect.com This method offers significant advantages over conventional heating, including dramatically shorter reaction times, higher yields, and cleaner reaction profiles, often under solvent-free conditions. rasayanjournal.co.inthieme-connect.com

The Mannich reaction, a cornerstone for synthesizing β-amino ketones, involves the aminoalkylation of an acidic proton located on a carbonyl compound. oarjbp.comthieme-connect.com Microwave irradiation has been successfully applied to the one-pot, three-component Mannich reaction of a ketone (e.g., acetophenone), an aldehyde (e.g., formaldehyde), and an amine to yield the corresponding β-amino ketone. rasayanjournal.co.inthieme-connect.com This approach facilitates the formation of both C-C and C-N bonds efficiently. rasayanjournal.co.in

Various catalysts have been employed to further enhance the efficiency of microwave-assisted Mannich reactions. For instance, silica (B1680970) nanoparticles (SNPs) have been used as a low-cost, recyclable, and effective heterogeneous catalyst under microwave irradiation, allowing for high yields of β-amino carbonyl compounds without by-products. rasayanjournal.co.in Other studies have demonstrated successful microwave-assisted synthesis using catalysts like ceric ammonium nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG 400) or without any catalyst at all. mdpi.commdpi.com These methods are often environmentally benign, avoiding the use of toxic solvents and expensive materials. thieme-connect.commdpi.com Large-scale reactions (up to 40 mmol) have also been successfully performed using microwave assistance, demonstrating the scalability and reproducibility of this technique for producing Mannich bases in moderate to high yields. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Mannich Reaction for β-Amino Ketone Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeLong (hours to days)Short (minutes) thieme-connect.commdpi.com
YieldOften moderate, potential for side productsHigh to quantitative rasayanjournal.co.inmdpi.com
Reaction ConditionsOften harsh, requires refluxMilder, often solvent-free or in green solvents rasayanjournal.co.inmdpi.com
ScalabilityEstablishedDemonstrated for moderate to large scale nih.gov

Derivatization Techniques for Introducing the Morpholine Moiety to Propanone Scaffolds

The introduction of a morpholine group onto a propanone framework is commonly achieved through the Mannich reaction. oarjbp.comnih.gov This versatile reaction condenses a compound with an active hydrogen (like a ketone), formaldehyde (B43269), and a secondary amine (such as morpholine) to form a β-amino ketone, also known as a Mannich base. oarjbp.com For the synthesis of morpholino-propanone scaffolds, a ketone like acetophenone (B1666503) or its derivatives can be reacted with formaldehyde and morpholine. nih.govmdpi.com

This aminoalkylation process is a fundamental method for creating C-C and C-N bonds and is widely used in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.gov The reaction typically proceeds by first forming an Eschenmoser-like salt or a preformed iminium ion from the amine and aldehyde, which then acts as an electrophile that reacts with the enol form of the ketone. nih.gov

Microwave assistance has proven to be a highly effective technique for this derivatization. An efficient, one-step microwave-assisted synthesis of 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one has been developed by reacting 4-hydroxyacetophenone, formaldehyde, and morpholine. nih.govmdpi.com This non-catalyzed, regioselective reaction proceeds in a short time (15-30 minutes) and gives quantitative yields, offering a significant improvement over conventional methods that can take many hours. mdpi.com The resulting Mannich bases, containing the morpholine moiety attached to the propanone scaffold, are valuable intermediates in organic synthesis. researchgate.net

Alternative methods for synthesizing morpholine derivatives include the reaction of morpholine with compounds like ethyl chloroacetate (B1199739) to form intermediates that can be further modified, or through palladium-catalyzed cyclization of alkenes. researchgate.netorganic-chemistry.org However, for directly attaching the morpholine group to a pre-existing propanone scaffold, the Mannich reaction remains a primary and highly efficient strategy. nih.gov

Table 3: Reagents for Mannich Reaction to Introduce Morpholine Moiety
Component RoleExample Reagent
Propanone Scaffold (Active Hydrogen Compound)Acetophenone / Substituted Acetophenones nih.gov
Amine Moiety SourceMorpholine mdpi.com
Carbonyl Component (Linker)Formaldehyde / Paraformaldehyde thieme-connect.commdpi.com

Elucidation of Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of Multicomponent Reactions Involving 3-Amino-1-morpholino-3-phenylpropan-1-one Precursors

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are advantageous for building molecular complexity in a time- and resource-efficient manner.

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a powerful acid-catalyzed, three-component reaction between an aldehyde, an amidine (such as a 2-amino-heterocycle), and an isonitrile to produce fused imidazo-heterocycles, like imidazo[1,2-a]pyridines. nih.govresearchgate.net This reaction is a cornerstone of isocyanide-based multicomponent reactions (IMCRs) due to the versatile reactivity of the isonitrile component. nih.govresearchgate.net

The mechanism of the GBBR is generally understood to proceed through a formal [4+1] cycloaddition sequence. nih.gov The key steps are outlined below:

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the amidine to form an iminium intermediate.

Nucleophilic Attack: The isonitrile, with its nucleophilic carbon atom, attacks the electrophilic iminium ion.

Cyclization: The resulting nitrilium intermediate undergoes an intramolecular cyclization (a 5-endo-dig cyclization) to form a five-membered ring.

Aromatization: The final product is formed after a 1,3-proton shift, leading to an aromatized, stable heterocyclic system. nih.gov

The reactivity of the starting materials significantly influences the reaction's success. Aldehydes with electron-donating groups tend to increase yields, while those with electron-withdrawing groups can diminish them. nih.govbeilstein-journals.org The choice of catalyst, typically a Brønsted or Lewis acid like scandium triflate (Sc(OTf)₃), is also crucial for activating the imine intermediate. beilstein-journals.orgorganic-chemistry.org Ring-chain tautomerization is a critical feature in the mechanistic pathway, particularly in the cyclization step that forms the heterocyclic core.

StepDescriptionKey Intermediates
1Acid-catalyzed condensation of an amidine and an aldehyde.Iminium ion
2Nucleophilic attack by the isonitrile carbon on the iminium ion.Nitrilium intermediate
3Intramolecular 5-endo-dig cyclization.Cyclized intermediate
41,3-Proton shift to achieve aromatization.Fused imidazo-heterocycle (Final Product)

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecules. A prominent example is the sequence involving the Ugi-Zhu three-component reaction (UZ-3CR) followed by an aza-Diels-Alder cycloaddition. mdpi.comrsc.org

The Ugi-Zhu reaction itself involves the condensation of a primary amine, an aldehyde, and an isocyanoacetamide to yield a trisubstituted 5-aminooxazole. mdpi.com The plausible mechanism involves the formation of a Schiff base from the amine and aldehyde, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium cation undergoes a ring-chain tautomerization process to form the stable 5-aminooxazole ring. mdpi.com

This 5-aminooxazole intermediate is a versatile building block. It can act as a diene in a subsequent aza-Diels-Alder reaction, for instance, with a dienophile like maleic anhydride. This cascade process can assemble complex polyheterocyclic cores through a sequence of cycloaddition, N-acylation, decarboxylation, and dehydration steps. mdpi.com Such strategies allow for the rapid construction of diverse molecular scaffolds from simple starting materials. rsc.orgnih.gov

The synthesis of this compound involves the formation of an amide bond and the reduction of a carbonyl group. Understanding the kinetics and thermodynamics of these steps is crucial for process optimization.

Amidation: The direct formation of an amide from a carboxylic acid and an amine is a reversible and often thermodynamically unfavorable reaction that generates water as a byproduct. nih.gov Catalytic methods using agents like borate esters have been developed to improve efficiency. ucl.ac.uk The kinetics of amidation are influenced by several factors:

Temperature: Higher temperatures can increase the reaction rate but may also lead to side product formation. nih.gov

Catalyst Concentration: The reaction rate generally shows a positive dependence on the catalyst concentration. ucl.ac.uk

Reactant Concentration: The reaction may be zero-order with respect to the amine and show a positive correlation with the acid concentration. ucl.ac.uk

Byproduct Removal: Since amidation is an equilibrium-limited process, the removal of the volatile byproduct (e.g., water or methanol in the case of ester amidation) is critical to shift the reaction forward and achieve high conversion. nih.govresearchgate.net

Reduction: The reduction of the ketone in a phenylpropanone backbone is the final step to create the amino alcohol functionality, if desired, or is a key consideration in the synthesis of the ketone itself. This phase is typically governed by the choice of reducing agent and catalyst. The thermodynamics favor the reduction of a ketone to a secondary alcohol.

FactorEffect on AmidationReference
TemperatureIncreases reaction rate but may promote side reactions. nih.gov
CatalystIncreases rate; borate esters are effective. ucl.ac.uk
Byproduct RemovalShifts equilibrium toward products, increasing conversion. nih.govresearchgate.net
Reactant ConcentrationRate is often independent of amine but dependent on acid concentration. ucl.ac.uk

Academic Research on Derivatization and Analog Design of 3 Amino 1 Morpholino 3 Phenylpropan 1 One

Strategies for Chemical Modification of the Morpholine (B109124) Ring and Phenyl Substituent

The morpholine and phenyl moieties are primary targets for chemical modification to modulate the compound's physicochemical and pharmacological profile. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govresearchgate.netnih.govresearchgate.net Its nitrogen atom provides a point for interaction, while the ether oxygen can act as a hydrogen bond acceptor. nih.gov

Modification of the Morpholine Ring: Strategies for modifying the morpholine ring are aimed at altering its steric bulk, conformation, and hydrogen bonding capacity. nih.gov Introducing substituents on the carbon atoms of the morpholine ring can create chiral centers and provide new vectors for interaction with biological targets. One approach involves creating bridged morpholines, such as by adding an ethylene (B1197577) bridge between positions 3 and 5, which can decrease lipophilicity and enhance polar surface area, potentially improving brain permeability for central nervous system drug candidates. nih.gov Another strategy is the introduction of a methyl group at position 3 to selectively orient the moiety within a binding pocket. nih.gov

Structural MoietyModification StrategyRationale and Potential Impact
Morpholine RingSubstitution on ring carbons (e.g., methyl, hydroxyl)Introduces chirality; alters steric profile and hydrogen bonding potential.
Creation of bridged analogs (e.g., 3,5-ethylene bridge)Decreases lipophilicity; enhances polar surface area and conformational rigidity. nih.gov
Bioisosteric replacement (e.g., thiomorpholine (B91149), piperazine)Modulates basicity, lipophilicity, and hydrogen bonding capacity.
Phenyl SubstituentSubstitution with electron-donating/withdrawing groupsModulates electronic properties, metabolic stability, and binding interactions. pharmacy180.com
Introduction of bulky or lipophilic groupsEnhances hydrophobic interactions and van der Waals forces. youtube.com
Replacement with other (hetero)aromatic ringsIntroduces new interaction points (e.g., H-bond donors/acceptors) and alters geometry.

Synthesis of Novel Heterocyclic Scaffolds Incorporating the 3-Amino-1-morpholino-3-phenylpropan-1-one Framework

The aminopropanone backbone of the title compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The presence of the amino and carbonyl functional groups allows for a variety of cyclization and condensation reactions. Such synthetic strategies aim to embed the core pharmacophore into novel scaffolds to explore new chemical space and develop compounds with unique biological activities.

One common approach involves using the amino group as a nucleophile to participate in ring-forming reactions. For example, aminoalkynes can undergo sequential reactions with carbonyl compounds, often catalyzed by metals like gold, to construct nitrogen-containing heterocycles such as pyridines. mdpi.com Similarly, enaminones, which can be derived from β-aminoketones, are valuable precursors for synthesizing a wide range of heterocyclic systems, including pyridines, pyrazoles, and pyridazines. nih.govorientjchem.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. An MCR could potentially involve the aminoketone, an aldehyde, and a source of cyanide or isocyanide to build elaborate heterocyclic structures like substituted quinolines or pyrimidines. frontiersin.org Another strategy is the intramolecular cyclization of precursors derived from the aminoketone. For instance, converting the amino group into a reactive intermediate could facilitate ring closure onto the phenyl ring or a newly introduced functional group, leading to fused systems like benzodiazepines or quinazolinones. semanticscholar.orgnih.gov The use of amino acids as starting materials for creating fused heterocycles via N-acyliminium ion intermediates also provides a template for how the aminopropanone structure could be elaborated into bicyclic systems. semanticscholar.orgrdd.edu.iq

Synthetic StrategyKey Reactants/IntermediatesPotential Heterocyclic ScaffoldReference Concept
Condensation/CyclizationEnaminone derivativePyridines, Pyridazines nih.govorientjchem.org
Metal-Catalyzed CascadeAminoalkyne derivativePyridines, Indoles mdpi.com
Multicomponent Reactions (MCRs)Aldehydes, isonitriles, etc.Poly-substituted quinolines, Dihydropyrimidines frontiersin.orgmdpi.com
Intramolecular CyclizationN-Acyliminium ion intermediateFused bicyclic lactams, Benzodiazepines semanticscholar.org

Development of Synthetic Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. The development of synthetic libraries, which are large collections of structurally related compounds, is a key strategy for systematically exploring SAR. nih.govfrontiersin.org For this compound, a library would be designed by systematically varying its three main components: the phenyl ring, the morpholine moiety, and the linker between them.

The design of such a library often follows a combinatorial or parallel synthesis approach, where a common core is reacted with a diverse set of building blocks. mdpi.comspringernature.comnih.gov For the phenyl ring, a variety of substituted benzaldehydes could be used in the initial synthesis to introduce diverse functionalities at the ortho, meta, and para positions. For the morpholine part, a collection of different cyclic secondary amines (e.g., piperidine (B6355638), thiomorpholine, substituted morpholines) could be employed. Modifications to the linker are also possible, for instance, by changing its length or introducing substituents on the α- or β-carbons, which can affect the molecule's conformation and metabolic stability. pharmacy180.com

Once synthesized, these libraries are screened to identify compounds with improved potency, selectivity, or other desirable properties. The resulting data are then used to build a comprehensive SAR profile, guiding further optimization efforts. nih.govresearchgate.net

Structural Variation PointExample Substituents/Analogs (R)Rationale for Variation
Phenyl Ring (R1)-H, 4-Cl, 4-F, 4-CH3, 4-OCH3, 3-NO2, 2-OHProbe electronic effects, lipophilicity, and steric hindrance. pharmacy180.com
Amine Moiety (R2)Morpholine, Piperidine, Thiomorpholine, N-methylpiperazineEvaluate the impact of basicity, H-bonding, and overall shape.
Linker (R3, R4)α-methyl, β-hydroxyl; varying linker lengthAssess conformational constraints and metabolic stability. pharmacy180.com

Illustrative design of a synthetic library based on the 3-amino-1-phenylpropan-1-one (B184242) scaffold.

Design Principles for Pharmacophore Development Based on the Compound's Architecture

A pharmacophore model is an abstract representation of the key molecular features responsible for a compound's biological activity. nih.govresearchgate.net Developing a pharmacophore model for this compound is essential for designing new analogs and for virtual screening of compound databases to find novel hits. nih.govmdpi.com The architecture of the compound provides several distinct features that can be incorporated into such a model.

The key pharmacophoric features of this compound include:

Aromatic/Hydrophobic Group: The phenyl ring serves as a crucial hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions with a biological target.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen is a strong hydrogen bond acceptor. The ether oxygen of the morpholine ring also functions as an HBA. researchgate.netnih.gov

Hydrogen Bond Donor (HBD): The secondary amine in the core structure can act as a hydrogen bond donor.

Positive Ionizable/Basic Center: The secondary amine is basic and will likely be protonated at physiological pH, allowing for potential ionic interactions.

The spatial arrangement of these features is critical. The distances and angles between the aromatic ring centroid, the HBA/HBD atoms, and the positive center define the three-dimensional pharmacophore. This model serves as a blueprint for designing new molecules that retain these essential features in the correct orientation, thereby preserving or enhancing biological activity. researchgate.net

Pharmacophoric FeatureStructural OriginPotential Role in Molecular RecognitionDesign Consideration for Analogs
Aromatic/HydrophobicPhenyl RingHydrophobic interactions, π-π stackingModify ring substituents to optimize interactions; replace with other aromatic systems.
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen, Morpholine OxygenForms key hydrogen bonds with target residues.Replace with other HBA groups (e.g., sulfonyl); alter position to probe binding site.
Hydrogen Bond Donor (HBD)Amino Group (N-H)Forms key hydrogen bonds with target residues.N-alkylation would remove this feature; can be replaced by other HBDs.
Positive Ionizable CenterAmino GroupIonic interactions, salt bridges.Modulate pKa by introducing nearby electron-withdrawing groups.

Structure Activity Relationship Sar Methodologies and Principles in Chemical Design

Systematic Structural Modulation for Investigating Target Interaction Profiles

Systematic structural modulation involves the synthesis and evaluation of a series of related compounds to determine the effect of specific structural changes on biological activity. For analogues of 3-Amino-1-morpholino-3-phenylpropan-1-one, this approach has elucidated the roles of the phenyl ring, the amino group, and the morpholino moiety in target recognition and binding.

Key modifications and their observed outcomes include:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring significantly influence target affinity. For instance, in a series of 3-amino-1-arylpropan-1-one derivatives designed as inhibitors of Leishmania infantum Trypanothione Reductase (TryR), the introduction of a 4-chlorophenyl group at the 4-position of the acetophenone (B1666503) moiety was found to be a critical modification. This substitution maintained inhibitory activity in the micromolar range, suggesting a specific interaction within the enzyme's binding pocket. researchgate.net

Modification of the Morpholine (B109124) Ring: The morpholine ring is a common heterocyclic moiety in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and to act as a hydrogen bond acceptor. SAR studies on various morpholine-containing compounds have shown that substitutions on the morpholine ring itself or its replacement with other cyclic amines (e.g., piperidine) can drastically alter activity and selectivity. e3s-conferences.org In related β-aryl-β-mercapto ketones, compounds featuring a morpholinylethoxy group showed reduced cytotoxicity on normal cells compared to those with a piperidinylethoxy group, highlighting the morpholine moiety's role in modulating selectivity. nih.gov

The table below summarizes findings from systematic modulation of related structures.

Compound Scaffold Modification Observed Effect on Activity Reference
3-Amino-1-arylpropan-1-oneIntroduction of a 4'-chloro-[1,1'-biphenyl]-4-yl groupMaintained inhibitory activity against L. infantum TryR researchgate.net
1,3-Diphenyl-3-(phenylthio)propan-1-oneAddition of a morpholinylethoxy side chainLowered cytotoxic effects on normal cells compared to piperidinyl analogues nih.gov
General Morpholine DerivativesSubstitution on the C-4 position of the phenyl ringIdentified as favorable for biological activity e3s-conferences.org
1-PhenylbenzazepinesIntroduction of a C-8 amino functionalityImproved D1 receptor affinity, possibly by acting as a hydrogen-bond donor mdpi.com

Computational Approaches in Predicting and Analyzing SAR for this compound Analogues

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of novel compounds, reducing the time and resources required for experimental screening. nih.gov For analogues of this compound, methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are employed to model interactions at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 3-amino-1-arylpropan-1-one derivatives targeting L. infantum TryR, docking studies have been instrumental in elucidating the binding mode. These studies revealed that analogues can bind to the entrance of the NADPH cavity, forming key interactions with specific amino acid residues such as Tyr221, Arg228, and Gly195. researchgate.net This interaction physically impedes the entrance of the natural substrate, NADPH, explaining the compound's inhibitory mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods are used to build statistical models that correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby guiding the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. For quinazolinone derivatives, MD simulations have been used to confirm the stability of the ligand within the binding site and to analyze the persistence of key interactions, such as hydrogen bonds, with active site residues. nih.gov A similar approach for this compound analogues could validate docking poses and provide a more accurate estimation of binding affinity.

The following table outlines the application of these computational methods.

Computational Method Application for Analogues Key Insights Reference
Molecular DockingPredicting binding mode in L. infantum TryRIdentified interactions with Tyr221, Arg228, Gly195 at the NADPH binding site entrance researchgate.net
3D-QSARCorrelating molecular features with biological activityCan identify key steric and electronic requirements for potency and guide new designs nih.gov
Molecular Dynamics (MD)Assessing the stability of the ligand-receptor complexConfirms binding stability and interaction persistence over time nih.gov

Ligand Design and Optimization Strategies for Enhanced Specificity and Potency in Research Assays

The insights gained from SAR and computational studies form the basis for rational ligand design and optimization. The goal is to develop analogues with enhanced potency, improved selectivity for the target, and better drug-like properties. nih.gov

Key optimization strategies for this chemical class include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold or specific functional groups with others that are structurally different but retain similar biological activity. For the this compound scaffold, the morpholine group could be replaced with other heterocycles to explore new interaction space and modulate physicochemical properties.

Structure-Based Design: Leveraging the known 3D structure of the target, new analogues can be designed to maximize favorable interactions. Based on the docking of analogues into TryR, optimization would focus on introducing substituents on the phenyl ring that can form additional hydrogen bonds or hydrophobic interactions with residues in the NADPH binding pocket to increase affinity. researchgate.net

Fragment-Based Growth: This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. If a fragment library screening identified the morpholino-ketone portion as a weak binder, it could be elaborated by adding the aminophenyl group to enhance potency.

Improving Selectivity: A major challenge in drug design is achieving selectivity for the intended target over off-target proteins. For the 1,3-diphenyl-3-(phenylthio)propan-1-one series, the inclusion of a morpholine-containing side chain was shown to improve the cytotoxic profile by reducing effects on normal cells. nih.gov This demonstrates a strategy where specific chemical modifications can be used to engineer selectivity.

The table below details strategies for optimizing ligands based on the this compound scaffold.

Optimization Strategy Approach Desired Outcome Reference
Structure-Based DesignModify substituents on the phenyl ring to complement the target's binding pocket topology and electrostaticsIncreased binding affinity and potency researchgate.net
Selectivity EnhancementIncorporate specific moieties, such as the morpholine groupReduced off-target activity and improved therapeutic index nih.gov
Physicochemical Property ModulationReplace or modify functional groups (e.g., morpholine vs. piperidine)Improved solubility, permeability, and metabolic stability e3s-conferences.orgnih.gov
De Novo DesignUse computational tools to design novel scaffolds that fit the target's active siteDiscovery of new chemical entities with potentially novel mechanisms of action nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Dynamics and Docking Studies for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. For derivatives of 3-amino-1-arylpropan-1-one, docking studies have been instrumental in identifying potential biological targets. For instance, in a study on arylaminopropanone derivatives as potential cholinesterase inhibitors, molecular docking was used to elucidate the binding modes of these compounds within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com The docking results for a related compound with a morpholine (B109124) ring showed a different spatial arrangement within the enzyme's active site compared to piperidine (B6355638) analogs, highlighting the significant influence of this specific structural feature on binding. mdpi.com

In another study, new 3-amino-1-arylpropan-1-one derivatives were investigated as inhibitors of Leishmania infantum Trypanothione Reductase (LiTR), an enzyme crucial for the parasite's survival. nih.govmdpi.com Docking simulations revealed that these compounds could bind to a druggable site at the entrance of the NADPH binding cavity, a feature absent in the corresponding human enzyme, suggesting a potential for selective inhibition. nih.gov The validation of the docking protocol is a critical step, often performed by "redocking" a known inhibitor into the crystal structure of the target to ensure the simulation can accurately reproduce the experimentally observed binding pose. nih.gov

The following table illustrates typical data obtained from molecular docking studies, showing the binding energies of hypothetical ligands with a target protein.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound AProtein X-8.5TYR 120, PHE 250, ARG 300
Compound BProtein X-7.9TYR 120, ASP 150, LYS 200
Compound CProtein X-9.1PHE 250, TRP 280, ARG 300

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the nature of the interactions. Following docking, an MD simulation can be run to observe the conformational changes of both the ligand and the protein, confirming the stability of the binding pose predicted by docking. nih.gov These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are vital for the ligand's affinity and specificity.

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to compute a range of molecular descriptors that help in understanding a compound's behavior.

For β-aminoketones, the class of compounds to which 3-Amino-1-morpholino-3-phenylpropan-1-one belongs, quantum chemical studies can elucidate their electronic properties and provide a deeper understanding of the chemical reactions involved in their biological activity. jetir.org Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with biological targets.

The following table presents a hypothetical set of quantum chemical descriptors for a series of related compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Analog 1-6.2-1.54.72.5
Analog 2-6.5-1.25.33.1
Analog 3-6.0-1.84.22.8

These computational studies are invaluable for understanding the structure-activity relationships (SAR) within a series of compounds, guiding the design of new molecules with improved properties.

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening , also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For a scaffold like this compound, virtual screening can be used to explore a vast chemical space of potential derivatives. The process typically involves:

Library Preparation: A large database of chemical compounds, which can be either commercially available or virtually generated, is prepared for screening. The morpholine scaffold is a common feature in many bioactive compounds and is well-represented in chemical libraries. nih.govacs.org

Target-Based Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to screen the library. Each compound is docked into the target's binding site, and the top-scoring compounds are selected for further investigation.

Ligand-Based Virtual Screening: When the structure of the target is unknown, a set of known active molecules can be used to create a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. The virtual library is then screened to find compounds that match the pharmacophore.

Virtual Library Design involves the computational generation of a focused library of compounds based on a core scaffold. For this compound, a virtual library could be designed by systematically modifying different parts of the molecule, such as the phenyl ring or the morpholino group, with various substituents. This allows for the exploration of the structure-activity relationship in a systematic manner. For example, a library of 1,3-diaryl-3-(arylamino)propan-1-one derivatives was designed and studied through molecular docking to identify potential alpha-amylase inhibitors. nih.gov

The results of a virtual screen are typically a list of "hits," which are then prioritized for experimental testing. This computational pre-selection significantly increases the probability of finding active compounds.

Based on a thorough review of available scientific literature, detailed experimental data for the specific compound “this compound” is not available. The synthesis and comprehensive characterization using advanced spectroscopic and chromatographic techniques as requested in the outline have not been published.

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings, and data tables for the following sections:

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration

To provide a scientifically accurate and authoritative article, published and verifiable research data is essential. Without such data, generating content for the requested sections would result in speculation and scientifically unsubstantiated information.

Future Research Directions for 3 Amino 1 Morpholino 3 Phenylpropan 1 One

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of β-amino ketones, the core structure of 3-Amino-1-morpholino-3-phenylpropan-1-one, has traditionally been dominated by the Mannich reaction. tandfonline.comoarjbp.com While effective, classic Mannich reactions often require harsh conditions, stoichiometric amounts of reagents, and can generate significant waste, prompting a shift towards more sustainable and efficient methodologies. nih.gov Future research will undoubtedly focus on the development of novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

One promising direction is the use of nanocatalysts, which have demonstrated high efficiency and recyclability in promoting Mannich-type reactions. rsc.org For instance, magnetic nanocatalysts such as Fe3O4@PEG-SO3H have been successfully employed for the one-pot, three-component synthesis of β-amino ketones in environmentally benign solvents like ethanol (B145695) at room temperature. rsc.org Another avenue involves the advancement of organocatalysis, particularly using natural amino acids like proline, which can facilitate asymmetric Mannich reactions under mild conditions, offering a pathway to enantiomerically pure compounds. nih.gov

Solid-phase synthesis presents a powerful tool for the rapid generation of libraries of analogous compounds, where one of the reactants is immobilized on a resin. nih.gov This approach simplifies purification and allows for the systematic variation of the other components. Furthermore, the exploration of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

The following table provides a comparative overview of potential future synthetic strategies for this compound.

Synthetic StrategyAdvantagesPotential Challenges
Nanocatalysis High efficiency, recyclability of catalyst, mild reaction conditions. rsc.orgCatalyst synthesis and characterization, potential for metal leaching.
Organocatalysis Metal-free, low toxicity, potential for asymmetric synthesis. nih.govHigher catalyst loading may be required, separation from product.
Solid-Phase Synthesis Simplified purification, amenable to high-throughput synthesis. nih.govLimited scale, potential for incomplete reactions.
Flow Chemistry Enhanced safety and control, improved scalability and reproducibility.Initial setup cost, potential for clogging.
Biocatalysis High stereoselectivity, environmentally benign conditions.Limited substrate scope, enzyme stability.

Expansion of Chemical Space through Diversification of the Propanone Scaffold

The propanone scaffold of this compound offers multiple points for structural modification, enabling a systematic exploration of the chemical space to identify analogs with potentially enhanced biological activity or improved physicochemical properties. Future research will likely focus on the diversification of the three primary components of the molecule: the morpholine (B109124) ring, the phenyl group, and the substituents on the amino and propanone backbone.

Morpholine Ring Modification: The morpholine moiety can be replaced with other saturated heterocycles such as piperidine (B6355638), piperazine, or thiomorpholine (B91149) to investigate the influence of the heteroatom and ring size on activity. Further modifications could include the introduction of substituents on the morpholine ring itself.

Phenyl Group Diversification: The phenyl group at the 3-position is a prime candidate for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the ring can modulate the electronic and steric properties of the molecule. Additionally, the phenyl ring can be replaced with other aromatic or heteroaromatic systems, a strategy known as bioisosteric replacement, to explore new interactions with biological targets.

Propanone Backbone and Amino Group Substitution: The propanone backbone can be extended or constrained to alter the conformational flexibility of the molecule. The amino group at the 3-position could be acylated, alkylated, or incorporated into a larger heterocyclic system to further expand the structural diversity.

The table below outlines potential diversification strategies for the this compound scaffold.

Molecular ComponentDiversification StrategyRationale
Morpholine Ring Replacement with other heterocycles (piperidine, piperazine, etc.).Modulate polarity, basicity, and hydrogen bonding capacity.
Phenyl Group Substitution with various functional groups; replacement with other (hetero)aromatic rings.Alter electronic properties, steric hindrance, and potential for new binding interactions.
Propanone Backbone Chain extension/contraction; introduction of chiral centers.Modify conformational flexibility and stereochemistry.
Amino Group Alkylation, acylation, or incorporation into a heterocyclic system.Fine-tune basicity and lipophilicity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. mdpi.com For a scaffold like this compound, these computational tools can significantly accelerate the research and development process.

Predictive Modeling: Machine learning models can be trained to predict various properties of the designed molecules, including their biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This predictive capability allows researchers to focus their synthetic efforts on compounds with the highest likelihood of success, thereby saving time and resources.

The following table summarizes the potential applications of AI and machine learning in the future research of this compound.

AI/ML ApplicationDescriptionImpact on Research
Generative Models De novo design of novel analogs with desired properties. drugtargetreview.comRapidly expands the explorable chemical space around the core scaffold.
Predictive ADMET In silico prediction of pharmacokinetic and toxicological properties.Early identification of compounds with poor drug-like properties, reducing late-stage attrition.
QSAR Modeling Quantitative Structure-Activity Relationship models to predict biological activity.Prioritization of synthetic targets with the highest predicted potency.
Retrosynthesis Prediction Algorithmic planning of synthetic routes.Accelerates the development of efficient and novel synthetic pathways.

Advanced Mechanistic Studies Under Varied Reaction Conditions

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. Future research should employ a combination of advanced experimental and computational techniques to elucidate the intricate details of the synthetic transformations.

Kinetic Studies: Detailed kinetic studies of the key bond-forming reactions, such as the Mannich reaction, can provide valuable insights into the reaction order, rate-determining steps, and the influence of catalysts and reaction parameters. tandfonline.comresearchgate.net Techniques like in-situ monitoring using spectroscopic methods (e.g., NMR, IR) can track the concentration of reactants, intermediates, and products in real-time.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathways at a molecular level. These calculations can help to identify transition states, determine activation energies, and rationalize the observed stereochemical outcomes. This information can guide the design of more efficient catalysts and the selection of optimal reaction conditions.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways. These studies can be particularly useful for distinguishing between different possible mechanisms.

The table below highlights advanced techniques that can be employed for mechanistic studies.

TechniqueInformation Gained
In-situ Spectroscopy (NMR, IR, Raman) Real-time monitoring of species concentrations, identification of transient intermediates.
Kinetic Isotope Effect (KIE) Studies Information about bond-breaking/forming in the rate-determining step.
Density Functional Theory (DFT) Calculation of transition state geometries and energies, visualization of reaction pathways.
Stopped-Flow Kinetics Measurement of reaction rates for fast reactions.

By pursuing these future research directions, the scientific community can fully unlock the potential of the this compound scaffold, paving the way for the development of new chemical entities with valuable applications and more efficient and sustainable methods for their synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-morpholino-3-phenylpropan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a morpholine derivative with a substituted phenylpropanone precursor. Key steps include:

  • Amination : Reacting 3-chloro-1-phenylpropan-1-one with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Catalysis : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency in the presence of reducing agents like H₂ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
    • Data Table :
Reaction ConditionCatalystSolventTemp (°C)Yield (%)Purity (%)
K₂CO₃, DMFNoneDMF806595
Pd/C, H₂Pd/CEtOH508298

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXE handles twinned macromolecular data .
  • Spectroscopy :
  • NMR : 1H^1H-NMR (DMSO-d6) shows morpholine protons at δ 2.4–3.1 ppm and aromatic protons at δ 7.2–7.8 ppm .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : ESI-MS (m/z 260.3 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholino group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The morpholino ring’s rigidity limits nucleophilic substitution at the carbonyl group. Computational modeling (DFT) reveals reduced accessibility to the β-carbon .
  • Electronic Effects : Electron-donating morpholino substituents increase electron density at the ketone, slowing oxidation but enhancing reductive amination .
    • Contradictions : Some studies report morpholino groups as activating in Pd-mediated couplings , while others note inhibitory effects due to coordination with metal catalysts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines and standardized protocols (e.g., ATP-based viability assays) to minimize variability .
  • Metabolic Stability Testing : LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) that may confound activity readings .
  • Structural Analog Comparison : Compare IC₅₀ values with analogs like 3-Amino-1-cyclopropylpropan-1-one to isolate morpholino-specific effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The morpholino group’s lone pairs form hydrogen bonds with Thr766 and Met769 residues .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
    • Data Table :
Target ProteinBinding Affinity (kcal/mol)Key Interactions
EGFR-9.2H-bond: Thr766
COX-2-7.8Hydrophobic: Val523

Methodological Challenges and Solutions

Q. What are the limitations of current crystallization protocols for this compound?

  • Answer :

  • Challenge : Poor crystal growth due to conformational flexibility of the morpholino ring.
  • Solution : Co-crystallize with thiourea derivatives to stabilize lattice structures. SHELXD’s dual-space recycling improves phase resolution in low-quality crystals .

Q. How to address discrepancies in spectroscopic data across studies?

  • Answer :

  • Standardize Solvents : Use deuterated solvents with controlled pH (e.g., DMSO-d6 with 0.1% TFA) to minimize solvent-induced shifts .
  • Cross-Validate : Compare NMR data with structurally related compounds (e.g., 3-Amino-1-cyclopropylpropan-1-one) to confirm peak assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.